Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate is a complex organic compound that features a pyrimidine ring structure
Preparation Methods
The synthesis of Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate involves several steps. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at -40°C . This method yields the desired product with high efficiency and can be scaled up for industrial production. Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into the compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6 are used in inversion methods.
Major Products: The reactions typically yield products with high purity and efficiency.
Scientific Research Applications
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate can be compared with other similar compounds, such as:
- 2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- C1-Substituted N-tert-butoxycarbonyl-5-syn-tert
These compounds share similar functional groups but differ in their overall structure and specific applications. The unique combination of functional groups in this compound makes it particularly versatile and valuable in various fields.
Properties
CAS No. |
724446-00-8 |
---|---|
Molecular Formula |
C17H27N3O7 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 5-hydroxy-2-[5-hydroxy-1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentyl]-6-oxo-1H-pyrimidine-4-carboxylate |
InChI |
InChI=1S/C17H27N3O7/c1-17(2,3)27-16(25)20(4)10(8-6-7-9-21)13-18-11(15(24)26-5)12(22)14(23)19-13/h10,21-22H,6-9H2,1-5H3,(H,18,19,23) |
InChI Key |
GSDHTYKFTTUGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCO)C1=NC(=C(C(=O)N1)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.